Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate
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Overview
Description
Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines.
Preparation Methods
The synthesis of Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like pyridine and catalysts such as Lewis acids to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of high-throughput screening techniques and automated synthesis platforms .
Chemical Reactions Analysis
Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include hydroxylated, oxidized, and substituted derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for the transition from the G1 to S phase of the cell cycle .
Comparison with Similar Compounds
Similar compounds to Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit CDK inhibitory activity and have been studied for their potential anticancer properties . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and selectivity for certain CDK isoforms .
Properties
Molecular Formula |
C25H20N4O4 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 11-[(2-methoxyphenyl)methyl]-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate |
InChI |
InChI=1S/C25H20N4O4/c1-32-21-11-7-6-10-17(21)14-28-15-20(25(31)33-2)22-19(24(28)30)12-26-23-18(13-27-29(22)23)16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3 |
InChI Key |
PNDZCEGABCLRIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C3=C(C2=O)C=NC4=C(C=NN34)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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